molecular formula C13H21NO3 B8504218 Tert-butyl 4-oxo-2-azaspiro[4.4]nonane-2-carboxylate

Tert-butyl 4-oxo-2-azaspiro[4.4]nonane-2-carboxylate

Cat. No. B8504218
M. Wt: 239.31 g/mol
InChI Key: ZZXJYDAYLKOXKY-UHFFFAOYSA-N
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Patent
US09403801B2

Procedure details

To a solution of tert-butyl 4-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate (10.82 g, 44.8 mmol) in DCM (225 mL) was added 4 Å molecular sieve (22.00 g), then added PDC (42.17 g, 112.1 mmol) slowly. After addition, the reaction mixture was stirred at rt overnight and filtered. The filter cake was washed with EtOAc (50 mL×3) and the filtrate was concentrated in vacuo. The residue was purified by silica gel column chromatography (EtOAc/PE (v/v)=1/15) to give the product as colorless oil (5.92 g, 55.2%).
Quantity
10.82 g
Type
reactant
Reaction Step One
Name
Quantity
225 mL
Type
solvent
Reaction Step One
Name
Quantity
42.17 g
Type
reactant
Reaction Step Two
Yield
55.2%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[C:6]2([CH2:10][CH2:9][CH2:8][CH2:7]2)[CH2:5][N:4]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:3]1.C1C=C[NH+]=CC=1.C1C=C[NH+]=CC=1.[O-][Cr](O[Cr]([O-])(=O)=O)(=O)=O>C(Cl)Cl>[O:1]=[C:2]1[C:6]2([CH2:10][CH2:9][CH2:8][CH2:7]2)[CH2:5][N:4]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:3]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
10.82 g
Type
reactant
Smiles
OC1CN(CC12CCCC2)C(=O)OC(C)(C)C
Name
Quantity
225 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
42.17 g
Type
reactant
Smiles
C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with EtOAc (50 mL×3)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (EtOAc/PE (v/v)=1/15)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C1CN(CC12CCCC2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.92 g
YIELD: PERCENTYIELD 55.2%
YIELD: CALCULATEDPERCENTYIELD 55.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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